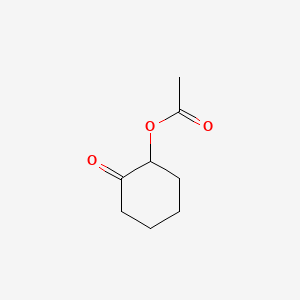

2-Acetoxycyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-oxocyclohexyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-6(9)11-8-5-3-2-4-7(8)10/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPFXXZVXFSUTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938552 | |

| Record name | 2-Oxocyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17472-04-7 | |

| Record name | Cyclohexanone, 2-(acetyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017472047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxocyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetoxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxycyclohexanone, also known by its IUPAC name (2-oxocyclohexyl) acetate, is an organic compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring both a ketone and an ester functional group on a cyclohexane ring, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to distinguish this compound from the closely related 2-acetylcyclohexanone, which has a different molecular formula and distinct properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | PubChem[1] |

| Molecular Weight | 156.18 g/mol | PubChem[1] |

| IUPAC Name | (2-oxocyclohexyl) acetate | PubChem[1] |

| CAS Number | 17472-04-7 | PubChem[1] |

| Canonical SMILES | CC(=O)OC1CCCCC1=O | PubChem[1] |

| InChI Key | DVPFXXZVXFSUTH-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public literature, a common method for the preparation of α-acetoxy ketones involves the oxidation of the corresponding ketone with a lead(IV) acetate (also known as lead tetraacetate).

A plausible synthetic route is the direct acetoxylation of cyclohexanone. The general workflow for such a reaction is outlined below.

Experimental Workflow: Synthesis of this compound

References

An In-depth Technical Guide to the Synthesis of 2-Acetoxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxycyclohexanone is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and complex molecules. Its synthesis has been approached through several methodologies, each with distinct advantages and limitations. This technical guide provides a comprehensive overview of the core synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data comparison, and workflow visualizations to aid in laboratory application. The primary methods discussed include the α-acetoxylation of cyclohexanone using hypervalent iodine reagents, the epoxidation and rearrangement of an enol acetate, and the direct oxidation of cyclohexanone with metal acetates.

Introduction

This compound, also known as (2-oxocyclohexyl) acetate, is a functionalized cyclic ketone. The presence of the acetoxy group at the α-position to the carbonyl activates the molecule for a variety of nucleophilic and electrophilic substitutions, making it a versatile building block in synthetic organic chemistry. The development of efficient and selective methods for its synthesis is crucial for its application in multi-step synthetic pathways. This guide will explore the most pertinent and practical methods for its preparation.

Synthesis via α-Acetoxylation of Cyclohexanone with (Diacetoxy)iodobenzene

One of the most effective and modern methods for the synthesis of this compound is the direct α-acetoxylation of cyclohexanone using a hypervalent iodine(III) reagent, such as (diacetoxy)iodobenzene (PIDA). This method often employs a Lewis acid catalyst, like boron trifluoride etherate (BF₃·OEt₂), to promote the reaction and enhance diastereoselectivity in substituted cyclohexanones.[1]

Reaction Mechanism

The reaction is believed to proceed through the enol form of cyclohexanone. The Lewis acid facilitates the enolization of cyclohexanone. The enol then acts as a nucleophile, attacking the electrophilic iodine center of PIDA. This is followed by an SN2-type displacement of iodobenzene by an acetate ion, yielding the α-acetoxylated product.[1]

Experimental Protocol

The following is a general procedure for the α-acetoxylation of cyclohexanone.

Materials:

-

Cyclohexanone

-

(Diacetoxy)iodobenzene (PIDA)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Acetic acid (glacial)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

-

To a solution of cyclohexanone (1.0 eq) and PhI(OAc)₂ (1.5 eq) in glacial acetic acid, add BF₃·OEt₂ (3.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.

-

Neutralize the mixture by the careful addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

| Reactant/Reagent | Molar Equiv. | Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

| Cyclohexanone | 1.0 | BF₃·OEt₂ (3.0 eq) | Acetic Acid | 24 | RT | Moderate to High | [1] |

| 4-Phenylcyclohexanone | 1.0 | BF₃·OEt₂ (3.0 eq) | Acetic Acid | 24 | RT | High (cis-isomer) | [1] |

Note: Specific yield for unsubstituted cyclohexanone is not explicitly stated in the reference but is expected to be in a similar range to substituted analogs under these optimized conditions.

Experimental Workflow

Synthesis via Epoxidation of 1-Acetoxycyclohexene and Thermal Rearrangement

An alternative route to this compound involves a two-step process starting from the enol acetate of cyclohexanone, 1-acetoxycyclohexene. This intermediate is first epoxidized, and the resulting epoxide undergoes thermal rearrangement to yield the final product.

Reaction Mechanism

The first step is the epoxidation of the electron-rich double bond of 1-acetoxycyclohexene using a peroxy acid, such as perbenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism. The resulting 1-acetoxy-1,2-epoxycyclohexane is thermally unstable and rearranges to the more stable this compound.

Experimental Protocol

Step 1: Synthesis of 1-Acetoxycyclohexene The enol acetate can be prepared from cyclohexanone using acetic anhydride and an acid catalyst (e.g., p-toluenesulfonic acid) or a strong base.

Step 2: Epoxidation and Rearrangement Materials:

-

1-Acetoxycyclohexene

-

Perbenzoic acid (or m-CPBA)

-

Anhydrous solvent (e.g., chloroform or benzene)

Procedure:

-

Dissolve 1-acetoxycyclohexene in a suitable anhydrous solvent and cool the solution to 0 °C.

-

Add a solution of perbenzoic acid in the same solvent dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to proceed at low temperature until TLC analysis indicates the consumption of the starting material.

-

For the thermal rearrangement, the crude product (1-acetoxy-1,2-epoxycyclohexane) can be isolated at low temperature and then heated, or the rearrangement may occur during workup or distillation at higher temperatures.

-

Distillation of the crude product at reduced pressure (e.g., 1-3 mm Hg) with careful temperature control can yield this compound.

Quantitative Data

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 1-Acetoxycyclohexene | Perbenzoic Acid | Chloroform | 0, then distillation | This compound | Not specified |

Note: The reference emphasizes the thermal lability of the intermediate epoxide and the formation of this compound upon distillation.

Logical Relationship Diagram

References

Technical Guide: Physical and Chemical Properties of 2-Acetoxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxycyclohexanone, also known as (2-oxocyclohexyl) acetate, is a keto-ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

Due to the limited availability of experimentally determined data, the following table includes predicted physical properties for this compound. These values are computationally derived and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | PubChem[1] |

| Molecular Weight | 156.18 g/mol | PubChem[1] |

| CAS Number | 17472-04-7 | PubChem[1] |

| IUPAC Name | (2-oxocyclohexyl) acetate | PubChem[1] |

| Boiling Point (Predicted) | 230.8 °C at 760 mmHg | Guidechem[2] |

| Density (Predicted) | 1.08 g/mL | Guidechem[2] |

| Refractive Index (Predicted) | 1.455 | Guidechem[2] |

| Flash Point (Predicted) | 94.8 °C | Guidechem[2] |

| LogP (Predicted) | 0.29 | Guidechem[2] |

Synthesis of this compound

A common method for the synthesis of α-acetoxy ketones is the oxidation of the corresponding ketone with lead tetraacetate. This reaction proceeds via an enol intermediate, which is then acetoxylated.

Experimental Protocol: Synthesis via Lead Tetraacetate Oxidation

Materials:

-

Cyclohexanone

-

Lead tetraacetate (Pb(OAc)₄)

-

Glacial acetic acid

-

Benzene (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone in a suitable aprotic solvent such as benzene or glacial acetic acid.

-

Addition of Oxidant: To the stirred solution, add lead tetraacetate in small portions. The reaction is often exothermic, and the temperature should be monitored and controlled, typically by using an ice bath.

-

Reaction Monitoring: The progress of the reaction can be monitored by testing for the presence of unreacted lead tetraacetate. A simple method is to take a small aliquot of the reaction mixture and add it to water; a brown precipitate of lead dioxide (PbO₂) indicates the presence of unreacted lead tetraacetate.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of lead tetraacetate), the reaction mixture is cooled to room temperature. If a precipitate of lead diacetate has formed, it can be removed by filtration, possibly with the aid of a filter agent like diatomaceous earth.

-

Extraction: The filtrate is then transferred to a separatory funnel and washed successively with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acetic acid), and finally with brine.

-

Drying and Solvent Removal: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the acetyl protons (a singlet around δ 2.1-2.2 ppm) and the proton at the α-carbon bearing the acetoxy group (a multiplet, likely a doublet of doublets, at a downfield chemical shift, typically in the range of δ 5.0-5.5 ppm, due to the deshielding effect of the adjacent carbonyl and ester groups). The remaining cyclohexyl protons would appear as a complex series of multiplets in the upfield region (δ 1.5-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the ketone is expected to resonate at a significantly downfield chemical shift (around δ 200-210 ppm). The carbonyl carbon of the acetate group would appear around δ 170 ppm. The carbon bearing the acetoxy group would be found in the range of δ 70-80 ppm, and the methyl carbon of the acetate group would be observed around δ 20-22 ppm. The remaining methylene carbons of the cyclohexane ring would appear in the upfield region. A ¹³C NMR spectrum for this compound is available in the PubChem database[1].

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by two strong absorption bands in the carbonyl region.

-

C=O Stretch (Ketone): A strong absorption band is expected around 1725-1740 cm⁻¹ .

-

C=O Stretch (Ester): Another strong absorption band is expected at a slightly higher wavenumber, typically around 1740-1750 cm⁻¹ .

-

C-O Stretch (Ester): A strong band corresponding to the C-O stretching vibration of the ester group is expected in the region of 1200-1250 cm⁻¹ .

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ .

Visualization of the Synthetic Pathway

The following diagram illustrates the synthesis of this compound from cyclohexanone.

Caption: Synthesis of this compound from Cyclohexanone.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Acetoxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity. This guide provides a comprehensive technical overview of the keto-enol tautomerism of 2-acetoxycyclohexanone, a representative of 2-substituted cyclohexanone systems. Due to the limited availability of direct experimental data for this compound, this document establishes a predictive framework based on the well-documented behavior of related compounds, such as 2-acetylcyclohexanone and 2-nitrocyclohexanone. Detailed experimental protocols for the synthesis and spectroscopic analysis (¹H NMR and UV-Vis) of such systems are provided, alongside a comparative analysis of the thermodynamic and equilibrium data for analogous compounds. This guide serves as a valuable resource for researchers and professionals in drug development and related fields, offering insights into the principles governing this tautomeric equilibrium and the methodologies for its investigation.

Introduction to Keto-Enol Tautomerism in 2-Substituted Cyclohexanones

Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). In the context of 2-substituted cyclohexanones, this equilibrium is particularly sensitive to the nature of the substituent at the C2 position, which can influence the relative stabilities of the tautomers through electronic and steric effects. The position of this equilibrium is crucial as it dictates the molecule's reactivity, potential for hydrogen bonding, and overall conformation, which are key factors in medicinal chemistry and drug design.

For this compound, the acetoxy group (-OAc) is expected to influence the tautomeric equilibrium through its inductive and resonance effects. The electron-withdrawing nature of the acetoxy group can increase the acidity of the α-proton, potentially favoring enolization. However, steric interactions and the potential for intramolecular hydrogen bonding in the enol form also play a significant role. Understanding these competing factors is essential for predicting the tautomeric preference of this compound.

Theoretical Framework: The Tautomerization of this compound

The keto-enol tautomerism of this compound involves the interconversion between the keto and two possible enol forms, as depicted in the signaling pathway below.

The equilibrium between these forms is influenced by several factors, including the solvent, temperature, and pH. The acetoxy group's electronic properties are expected to play a significant role. The inductive electron-withdrawing effect of the ester carbonyl should increase the acidity of the α-proton, thereby favoring the formation of the enol.

Quantitative Analysis of Tautomeric Equilibria

| Substituent (at C2) | Solvent | Temperature (°C) | % Enol | Equilibrium Constant (Keq = [Enol]/[Keto]) | Reference |

| -H | Aqueous | 25 | ~0.00041 | 4.1 x 10-6 | [1] |

| -COCH₃ | - | - | 71.7 | 2.53 | [2] |

| -COCH₃ | Water | 25 | >40 | >0.67 | [3] |

| -COCH₃ | Dioxane | - | ~100 | ~∞ | [3] |

Note: The data for 2-acetylcyclohexanone (-COCH₃) suggests a strong solvent dependence on the tautomeric equilibrium. In non-polar, aprotic solvents like dioxane, the enol form is heavily favored, likely due to the stability imparted by intramolecular hydrogen bonding. In polar, protic solvents like water, the equilibrium shifts towards the keto form, but the enol content remains significant.

Experimental Protocols

Synthesis of 2-Substituted Cyclohexanones (General Procedure)

The synthesis of 2-substituted cyclohexanones, such as the precursor 2-acetylcyclohexanone, can be achieved via an enamine intermediate. This method offers high yields and avoids the use of strong bases.[4][5]

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Acetic anhydride

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux, distillation, and extraction.

Procedure:

-

Enamine Formation: A mixture of cyclohexanone, pyrrolidine, a catalytic amount of p-TsOH, and toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by observing the amount of water collected.

-

Acylation: After cooling the reaction mixture, acetic anhydride is added, and the mixture is stirred. The acylation of the enamine occurs at the β-carbon.

-

Hydrolysis: The resulting iminium salt is hydrolyzed by the addition of aqueous HCl.

-

Workup and Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 2-acetylcyclohexanone.

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for quantifying the ratio of keto and enol tautomers in solution, as the tautomers are in slow exchange on the NMR timescale.

Procedure:

-

Sample Preparation: Prepare a solution of the 2-substituted cyclohexanone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) of known concentration.

-

Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Peak Identification and Assignment:

-

Enol form: Identify the characteristic signal for the enolic vinyl proton, which typically appears in the downfield region (δ 5-6 ppm).

-

Keto form: Identify the signals for the α-protons, which are adjacent to the carbonyl group.

-

-

Integration: Carefully integrate the area of the enolic vinyl proton signal and a well-resolved signal corresponding to the keto form (e.g., the α-proton or the substituent protons if they are distinct for each tautomer).

-

Calculation of Equilibrium Constant (Keq):

-

Let Aenol be the integrated area of the enolic proton signal (representing 1H).

-

Let Aketo be the integrated area of a specific proton signal of the keto form (representing nH, where n is the number of protons).

-

The ratio of enol to keto is given by: [Enol] / [Keto] = (A_enol) / (A_keto / n)

-

The equilibrium constant, Keq, is [Enol] / [Keto].

-

Determination of Keto-Enol Equilibrium by UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study keto-enol equilibria, as the keto and enol forms often have distinct absorption maxima due to differences in their electronic structures (π to π* and n to π* transitions).

Procedure:

-

Spectrum of Pure Tautomers (if possible): Obtain the UV-Vis spectra of the pure keto and enol forms, if they can be isolated or if their individual spectra are known from the literature. This allows for the determination of their respective molar absorptivities (ε) at different wavelengths.

-

Spectrum of the Equilibrium Mixture: Prepare a solution of the 2-substituted cyclohexanone in the solvent of interest at a known concentration. Allow the solution to reach equilibrium.

-

Data Acquisition: Record the UV-Vis absorption spectrum of the equilibrated solution.

-

Data Analysis:

-

The total absorbance (A) at a given wavelength (λ) is the sum of the absorbances of the keto and enol forms: A(λ) = ε_keto(λ) * l * [Keto] + ε_enol(λ) * l * [Enol] (where l is the path length).

-

The total concentration of the compound (Ctotal) is [Keto] + [Enol].

-

By measuring the absorbance at two different wavelengths where the molar absorptivities of the two tautomers are significantly different, a system of two linear equations with two variables ([Keto] and [Enol]) can be solved to determine the concentration of each tautomer and subsequently the equilibrium constant.

-

Conclusion

While direct experimental data on the keto-enol tautomerism of this compound remains elusive, this guide provides a robust framework for its study. By leveraging the principles of physical organic chemistry and drawing comparisons with well-characterized analogues, researchers can make informed predictions about its tautomeric behavior. The detailed experimental protocols provided for synthesis and spectroscopic analysis offer a practical starting point for the investigation of this compound and other 2-substituted cyclohexanone systems. A deeper understanding of these tautomeric equilibria is paramount for the rational design and development of new chemical entities with desired physicochemical and biological properties.

References

The Discovery and Synthesis of 2-Acetoxycyclohexanone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-acetoxycyclohexanone, a key alpha-acetoxy ketone. It details the historical context of its discovery through the exploration of α-acetoxylation of ketones, focusing on two primary synthetic methodologies: oxidation with lead tetraacetate and the use of hypervalent iodine reagents. This whitepaper furnishes detailed experimental protocols, quantitative data, and mechanistic insights, aiming to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

The introduction of an acetoxy group at the α-position to a carbonyl moiety is a fundamental transformation in organic synthesis, yielding versatile intermediates for the construction of more complex molecular architectures. This compound, also known as (2-oxocyclohexyl) acetate, is a prototypical example of an α-acetoxy ketone. Its synthesis and reactivity have been subjects of interest, driven by the utility of the α-acetoxy ketone motif in various synthetic applications. This whitepaper will delve into the discovery, synthesis, and characterization of this compound, providing a detailed guide for its preparation and understanding its chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (2-oxocyclohexyl) acetate | [1] |

| CAS Number | 17472-04-7 | [1] |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Boiling Point | 230.8°C at 760 mmHg | [2] |

| Density | 1.08 g/cm³ | [2] |

| Refractive Index | 1.455 | [2] |

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound is primarily achieved through the α-acetoxylation of cyclohexanone. Two historically significant and widely employed methods are detailed below.

Synthesis via Lead Tetraacetate Oxidation

One of the classical methods for the α-acetoxylation of ketones involves the use of lead tetraacetate (Pb(OAc)₄). This method, while effective, is now often supplanted by less toxic alternatives.

Experimental Protocol:

-

Materials: Cyclohexanone, Lead Tetraacetate (Pb(OAc)₄), Glacial Acetic Acid, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of cyclohexanone (1 equivalent) in glacial acetic acid is prepared.

-

Lead tetraacetate (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is then heated to 60-70°C for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-70% |

Synthesis via Hypervalent Iodine Reagents

A more contemporary and environmentally benign approach to α-acetoxylation utilizes hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂). This method often proceeds under milder conditions and avoids the use of heavy metals.

Experimental Protocol:

-

Materials: Cyclohexanone, (Diacetoxyiodo)benzene (PhI(OAc)₂), Acetic Acid, Dichloromethane, Saturated Sodium Thiosulfate Solution, Saturated Sodium Bicarbonate Solution, Anhydrous Sodium Sulfate.

-

Procedure:

-

To a stirred solution of cyclohexanone (1 equivalent) in acetic acid or a suitable organic solvent like dichloromethane, (diacetoxyiodo)benzene (1.2 equivalents) is added.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated sodium thiosulfate solution (to quench any unreacted oxidant), and saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹³C NMR (CDCl₃) | δ (ppm): 205-210 (C=O, ketone), 170.1 (C=O, ester), 75.1 (CH-OAc), 39.8, 30.5, 26.9, 23.8 (CH₂), 20.9 (CH₃) |

| ¹H NMR (CDCl₃) | δ (ppm): 5.2-5.4 (m, 1H, CH-OAc), 2.1-2.5 (m, 4H), 1.6-2.0 (m, 4H), 2.15 (s, 3H, CH₃) |

| Infrared (IR) | ν (cm⁻¹): ~1745 (C=O, ester), ~1720 (C=O, ketone), ~1230 (C-O, ester) |

| Mass Spectrometry (GC-MS) | m/z: 156 (M⁺), 114, 98, 43 |

Note: Specific chemical shifts and peak intensities can vary slightly depending on the solvent and instrument used.

Reaction Mechanisms

The synthesis of this compound proceeds through distinct mechanisms depending on the chosen reagent.

Mechanism of α-Acetoxylation with Lead Tetraacetate

The reaction with lead tetraacetate is believed to proceed through an enol or enolate intermediate. The proposed mechanism involves the formation of a lead enolate, followed by reductive elimination to furnish the α-acetoxy ketone.

Caption: Proposed mechanism for the α-acetoxylation of cyclohexanone using lead tetraacetate.

Mechanism of α-Acetoxylation with Hypervalent Iodine Reagents

The mechanism with hypervalent iodine reagents like PhI(OAc)₂ is thought to involve the initial reaction of the enol form of the ketone with the iodine(III) species. This is followed by a nucleophilic attack of an acetate ion.

Caption: Proposed mechanism for the α-acetoxylation of cyclohexanone using a hypervalent iodine(III) reagent.

Applications in Synthesis

This compound serves as a valuable intermediate in organic synthesis. The acetoxy group can act as a leaving group in substitution reactions, allowing for the introduction of various nucleophiles at the α-position. Furthermore, the ketone functionality can undergo a wide range of transformations, including reductions, additions, and condensations, making this compound a versatile building block for the synthesis of complex molecules, including natural products and pharmaceutical agents.

Conclusion

The discovery and development of synthetic routes to this compound have been pivotal in the broader field of ketone functionalization. While classical methods using lead tetraacetate have been historically important, modern approaches employing hypervalent iodine reagents offer a milder and more sustainable alternative. The detailed protocols, quantitative data, and mechanistic understanding provided in this whitepaper are intended to equip researchers with the necessary knowledge to effectively synthesize and utilize this important chemical entity in their scientific endeavors.

References

An In-Depth Technical Guide to 2-Acetoxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxycyclohexanone, a functionalized cyclohexane derivative, presents potential as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive review of its synthesis, spectroscopic characterization, and known reactivity. Due to the limited availability of direct experimental data, this document compiles and extrapolates information from related reactions and spectroscopic databases to offer a thorough understanding of this compound. The primary synthetic route appears to be the oxidation of cyclohexanone using lead(IV) acetate. This guide furnishes a detailed, generalized experimental protocol for this transformation. Spectroscopic data, crucial for compound identification and characterization, are presented in a structured format. While specific applications in drug development are not yet widely documented, its structural motifs suggest potential for further elaboration into biologically active molecules.

Introduction

This compound (IUPAC Name: (2-oxocyclohexyl) acetate) is a keto-ester with the chemical formula C₈H₁₂O₃.[1] Its structure, featuring both a ketone and an ester functional group on a cyclohexane ring, makes it a potentially valuable building block in the synthesis of more complex molecules. The strategic placement of these functionalities allows for a range of chemical transformations, offering pathways to diverse molecular architectures. This guide aims to consolidate the available information on this compound, providing a foundational resource for researchers interested in its synthesis and potential applications.

Synthesis of this compound

The most plausible and referenced method for the synthesis of this compound is the direct α-acetoxylation of cyclohexanone using lead(IV) acetate.[2][3][4][5] This reaction introduces an acetoxy group at the alpha position to the carbonyl group.

Underlying Principles of the Reaction

Lead(IV) acetate, often abbreviated as Pb(OAc)₄, is a powerful oxidizing agent capable of effecting a variety of transformations in organic synthesis, including acetoxylation of ketones.[2][3][4][5] The reaction with ketones is believed to proceed through an enol or enolate intermediate. The ketone tautomerizes to its enol form, which then reacts with the lead(IV) acetate. The precise mechanism can be complex and may involve radical or ionic pathways.

Experimental Protocol: Oxidation of Cyclohexanone with Lead(IV) Acetate

The following is a generalized experimental protocol based on known procedures for the α-acetoxylation of ketones using lead(IV) acetate. Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

Cyclohexanone

-

Lead(IV) acetate (handle with care, toxic)

-

Glacial acetic acid (solvent)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reaction, workup, and purification

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve cyclohexanone in glacial acetic acid.

-

Addition of Oxidant: To the stirred solution, add lead(IV) acetate portion-wise at room temperature. The reaction may be exothermic, and cooling may be necessary to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.

-

Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution to neutralize the acetic acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Safety Precautions: Lead(IV) acetate is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Data and Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following tables summarize the expected and reported spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| CAS Number | 17472-04-7 | [1] |

| IUPAC Name | (2-oxocyclohexyl) acetate | [1] |

¹³C NMR Spectral Data

While a publicly available spectrum is not readily accessible, data for this compound is reported to exist.[1] The expected chemical shifts can be predicted based on the structure.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (ketone) | ~205-215 |

| C=O (ester) | ~170 |

| CH-O | ~70-80 |

| CH₂ (cyclohexane ring) | ~20-40 |

| CH₃ (acetyl group) | ~20-25 |

Mass Spectrometry (GC-MS) Data

GC-MS data for this compound is also reported to be available.[1]

| Parameter | Information |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 156 |

| Key Fragmentation Peaks | Expected fragments would correspond to the loss of the acetoxy group (M-59), loss of acetic acid (M-60), and other characteristic fragments of the cyclohexanone ring. |

Reactions and Potential Applications

There is a significant lack of published literature detailing the specific reactions and applications of this compound. However, its bifunctional nature suggests several potential synthetic transformations:

-

Enolate Chemistry: The ketone functionality allows for the formation of an enolate, which can participate in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations.

-

Ester Manipulation: The acetoxy group can be hydrolyzed to the corresponding alcohol (2-hydroxycyclohexanone) or undergo transesterification.

-

Baeyer-Villiger Oxidation: The ketone can be oxidized to a lactone.

Given its structure, this compound could serve as a precursor in the synthesis of various natural products and pharmaceutical agents that contain a functionalized cyclohexane core.

Signaling Pathways and Experimental Workflows

As there are no specific signaling pathways or complex experimental workflows directly associated with this compound in the available literature, diagrams for these are not applicable at this time. However, a logical workflow for its synthesis and characterization can be visualized.

Conclusion

This compound remains a compound with underexplored potential. This guide has consolidated the available information to provide a foundational understanding of its synthesis and characterization. The detailed experimental protocol for its preparation via lead(IV) acetate oxidation of cyclohexanone offers a practical starting point for researchers. While its direct applications in drug development are yet to be established, its structure suggests it could be a valuable intermediate for the synthesis of novel chemical entities. Further research into the reactivity and biological activity of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to the Spectral Data of 2-Acetoxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 2-acetoxycyclohexanone (C₈H₁₂O₃, Mol. Wt.: 156.18 g/mol ).[1] Due to the limited availability of public domain spectral data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides detailed, adaptable experimental protocols for its synthesis and spectral analysis.

Summary of Spectral Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

¹³C NMR (Carbon-13 NMR)

A ¹³C NMR spectrum for this compound has been recorded on a BRUKER AMX-360 instrument, though the specific chemical shift data is not publicly available.[1] The expected chemical shifts are estimated based on analogous structures.

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | C=O (ketone) |

| Data Not Available | C=O (ester) |

| Data Not Available | CH-O |

| Data Not Available | CH₂ |

| Data Not Available | CH₂ |

| Data Not Available | CH₂ |

| Data Not Available | CH₂ |

| Data Not Available | CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| Data Not Available | Data Not Available | C=O (ketone stretch) |

| Data Not Available | Data Not Available | C=O (ester stretch) |

| Data Not Available | Data Not Available | C-O (ester stretch) |

| Data Not Available | Data Not Available | C-H (sp³ stretch) |

Table 3: Mass Spectrometry (MS) Data

A GC-MS spectrum of this compound has been recorded.[1] The expected fragmentation pattern would be influenced by the ester and ketone functionalities.

| m/z | Relative Abundance (%) | Proposed Fragment |

| Data Not Available | Data Not Available | [M]⁺ (Molecular Ion) |

| Data Not Available | Data Not Available | [M - CH₃CO]⁺ |

| Data Not Available | Data Not Available | [M - OCOCH₃]⁺ |

| Data Not Available | Data Not Available | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral analysis of this compound. These protocols are based on established chemical principles and general laboratory practices.

Synthesis of this compound

A potential route for the synthesis of this compound is the oxidation of cyclohexanone using lead tetraacetate.

Materials:

-

Cyclohexanone

-

Lead tetraacetate (Pb(OAc)₄)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclohexanone in glacial acetic acid.

-

Slowly add lead tetraacetate to the stirred solution at room temperature. The reaction is exothermic and the temperature should be monitored.

-

After the addition is complete, heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Neat Liquid: If this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorbance in the regions of interest. The solution is then placed in a liquid IR cell.

Data Acquisition:

-

Record a background spectrum of the clean salt plates or the solvent-filled cell.

-

Record the spectrum of the sample.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is around 1 mg/mL.

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase.

-

As each component elutes from the GC column, it enters the mass spectrometer.

-

In the EI source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

A mass spectrum is generated for each eluting compound.

Visualizations

The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: A flowchart outlining the key steps in the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Derivatives from 2-Acetoxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic derivatives commencing from the versatile starting material, 2-acetoxycyclohexanone. This precursor, possessing both a ketone and a masked hydroxyl functionality, offers a unique platform for the construction of diverse molecular scaffolds of significant interest in medicinal chemistry and drug discovery. The following sections detail the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes and quinazolinones, complete with experimental procedures, quantitative data, and workflow visualizations.

Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives via Gewald Reaction

The Gewald reaction provides a straightforward and efficient one-pot method for the synthesis of highly substituted 2-aminothiophenes. In this protocol, this compound serves as the ketone component, which reacts with an active methylene compound and elemental sulfur in the presence of a base. The acetate group of the starting material is believed to be eliminated in situ.

Quantitative Data Summary

| Entry | Active Methylene Compound | Product | Yield (%) |

| 1 | Malononitrile | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | 85%[1] |

| 2 | Ethyl Cyanoacetate | Ethyl 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene | 78%[1] |

| 3 | Cyanoacetamide | 2-Amino-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophene | [Yield not explicitly found for this compound, but the general reaction is well-established] |

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (Table 1, Entry 1)

This protocol is adapted from the synthesis starting with cyclohexanone[1].

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 1.58 g), malononitrile (12 mmol, 0.79 g), and elemental sulfur (10 mmol, 0.32 g).

-

Solvent and Catalyst: Add 30 mL of ethanol to the flask, followed by the dropwise addition of a catalytic amount of a suitable base, such as morpholine or triethylamine (approximately 1 mL).

-

Reaction Conditions: Heat the reaction mixture to 60°C with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours). The formation of a light orange crystalline precipitate may be observed[1].

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: Filter the solid product using a Büchner funnel and wash the crystals with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

-

Purification: Recrystallize the crude product from 95% ethanol to obtain pure 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene as light orange crystals.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Gewald Reaction

Caption: Workflow for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes.

Synthesis of Tetrahydro-4H-quinazolin-5-ones

The synthesis of quinazolinone derivatives from this compound can be achieved through a condensation reaction with an amidine hydrochloride, followed by cyclization. This reaction provides a versatile route to a class of compounds with a wide range of biological activities.

Quantitative Data Summary

| Entry | Amidine Reagent | Product | Yield (%) |

| 1 | Guanidine Hydrochloride | 2-Amino-5,6,7,8-tetrahydro-4H-quinazolin-5-one | [Specific yield from this compound not found, but a plausible synthetic route] |

| 2 | Acetamidine Hydrochloride | 2-Methyl-5,6,7,8-tetrahydro-4H-quinazolin-5-one | [Specific yield from this compound not found, but a plausible synthetic route] |

Experimental Protocol: Synthesis of 2-Amino-5,6,7,8-tetrahydro-4H-quinazolin-5-one (Table 2, Entry 1)

-

Reaction Setup: In a sealed reaction vessel, combine this compound (10 mmol, 1.58 g) and guanidine hydrochloride (12 mmol, 1.15 g).

-

Solvent and Base: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (20 mL). Add a non-nucleophilic base, such as potassium carbonate (20 mmol, 2.76 g), to neutralize the hydrochloride and facilitate the reaction.

-

Reaction Conditions: Heat the mixture to 120-140°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using TLC. The reaction time can vary from 6 to 24 hours depending on the specific substrates and conditions.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water (100 mL).

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Signaling Pathway Visualization: Logical Relationship

Caption: Logical steps in the synthesis of tetrahydro-4H-quinazolin-5-ones.

References

2-Acetoxycyclohexanone: A Versatile Starting Material in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxycyclohexanone, a valuable ketone derivative, serves as a versatile and strategic starting material in a variety of organic syntheses. Its bifunctional nature, possessing both a ketone and an acetate group, allows for a diverse range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures. These transformations include nucleophilic additions to the carbonyl group, reactions at the α-carbon, and hydrolysis of the ester functionality to reveal a hydroxyl group, which can be further manipulated. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis, with a focus on its role in constructing carbocyclic and heterocyclic frameworks relevant to medicinal chemistry and drug development.

Physicochemical Data and Spectroscopic Information

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₃ | |

| Molecular Weight | 156.18 g/mol | |

| CAS Number | 17472-04-7 | |

| Appearance | Colorless liquid | |

| Boiling Point | 123-126 °C at 16 mmHg | |

| Melting Point | 39-40 °C |

Spectroscopic Data:

| Type | Data |

| ¹H-NMR (CDCl₃) | δ 5.10 (dd, 1H), 2.50-2.20 (m, 2H), 2.15 (s, 3H), 2.10-1.60 (m, 6H) |

| ¹³C-NMR (CDCl₃) | δ 205.0, 170.5, 77.0, 41.0, 33.5, 27.5, 24.0, 21.0 |

Synthesis of this compound

The direct α-acetoxylation of cyclohexanone is a common and efficient method for the preparation of this compound. One of the most effective methods involves the use of lead tetraacetate as the oxidizing agent.

Protocol: Synthesis of this compound via Lead(IV) Acetate Oxidation

This protocol describes the oxidation of cyclohexanone to this compound using lead(IV) acetate.

Workflow Diagram:

Caption: Synthesis of this compound.

Materials:

-

Cyclohexanone

-

Lead(IV) acetate (Pb(OAc)₄)

-

Glacial acetic acid

-

Benzene (optional, can improve yields)

-

Water

-

Dichloromethane or other suitable extraction solvent

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone in glacial acetic acid.

-

Add lead(IV) acetate to the solution. For improved yields, benzene can be used as a co-solvent.

-

Heat the reaction mixture to 80°C and maintain this temperature with stirring. The reaction progress can be monitored by TLC.

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Quantitative Data:

| Reactant | Product | Yield | Reference |

| Cyclohexanone | This compound | 92% | [1] |

Applications in Organic Synthesis

This compound is a valuable precursor for a range of organic transformations, enabling the synthesis of more complex molecules.

Enantioselective Synthesis of Chiral Building Blocks

The enzymatic resolution of racemic this compound provides access to enantiomerically enriched building blocks, which are crucial in the synthesis of pharmaceuticals and natural products.

This protocol details the kinetic resolution of racemic this compound using pig liver esterase (PLE) to afford (+)-2-hydroxycyclohexanone and (-)-2-acetoxycyclohexanone.[1]

Workflow Diagram:

Caption: Enzymatic resolution of this compound.

Materials:

-

(±)-2-Acetoxycyclohexanone

-

Pig Liver Esterase (PLE)

-

Phosphate buffer (pH 7)

-

Ethyl acetate or other suitable extraction solvent

-

Silica gel for column chromatography

Procedure:

-

Prepare a solution of (±)-2-acetoxycyclohexanone in a minimal amount of a water-miscible co-solvent (e.g., acetone or ethanol).

-

Add the substrate solution to a phosphate buffer (pH 7) containing pig liver esterase.

-

Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by TLC or GC until approximately 50% conversion is reached.

-

Once the desired conversion is achieved, extract the mixture with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Separate the resulting mixture of (+)-2-hydroxycyclohexanone and unreacted (-)-2-acetoxycyclohexanone by flash column chromatography on silica gel.

Quantitative Data:

| Substrate | Enzyme | Product 1 | Product 2 | Conversion | Reference |

| (±)-2-Acetoxycyclohexanone | Pig Liver Esterase | (+)-2-Hydroxycyclohexanone | (-)-2-Acetoxycyclohexanone | ~50% | [1] |

Synthesis of Aromatic Compounds

This compound can be used as a precursor for the synthesis of substituted aromatic compounds, such as catechol diacetates.

This protocol outlines the conversion of this compound to catechol diacetates using acetic anhydride and a Lewis acid catalyst.

Reaction Scheme:

Caption: Synthesis of Catechol Diacetates.

Materials:

-

This compound

-

Acetic anhydride

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Concentrated sulfuric acid

-

Suitable workup and purification solvents

Procedure:

-

To a solution of this compound in acetic anhydride, add boron trifluoride etherate at a controlled temperature (e.g., 30-50°C).

-

Stir the reaction mixture for a specified period (e.g., 0.5-2 hours).

-

Subsequently, add concentrated sulfuric acid to the reaction mixture while maintaining the temperature.

-

Continue stirring until the aromatization is complete, as monitored by TLC or GC.

-

Perform an aqueous workup, followed by extraction with a suitable organic solvent.

-

Purify the crude product by distillation or chromatography to yield the corresponding catechol diacetate.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. The protocols provided herein for its synthesis and subsequent transformations highlight its utility in accessing chiral building blocks and functionalized aromatic systems. Its versatility makes it a valuable tool for researchers and professionals in organic synthesis and drug development, enabling the construction of diverse and complex molecular targets. Further exploration of its reactivity is likely to uncover even broader applications in the synthesis of novel bioactive compounds.

References

Practical Applications of 2-Acetoxycyclohexanone and its Derivatives in Pharmaceuticals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the practical use of 2-acetoxycyclohexanone and related cyclohexanone derivatives as versatile synthons in the development of pharmaceutical agents. The inherent reactivity of the cyclohexanone scaffold, particularly when functionalized at the alpha-position, allows for the construction of complex molecular architectures with a wide range of biological activities.

Application Note 1: Cyclohexanone Derivatives as Precursors for Anesthetics - The Case of Ketamine

Cyclohexanone derivatives are fundamental building blocks in the synthesis of various pharmaceuticals. A prominent example is the anesthetic agent ketamine, which is a cyclohexanone derivative.[1] While the direct synthesis of ketamine may not always proceed through this compound, the synthesis of its precursors and analogs often involves the functionalization of the cyclohexanone ring at the 2-position. The intermediate, 2-(2-Chlorophenyl)-2-hydroxycyclohexanone, highlights the importance of 2-substituted cyclohexanones in the synthesis of such neurological drugs.[2]

Logical Workflow for the Synthesis of a Ketamine Precursor

The following diagram illustrates a generalized workflow for the synthesis of a key precursor to ketamine, emphasizing the formation of the critical 2-substituted cyclohexanone intermediate.

Caption: Synthesis of a Ketamine Precursor.

Experimental Protocol: Synthesis of a 2-Substituted Cyclohexanone Intermediate for Ketamine Analogs

This protocol is a generalized procedure based on common synthetic routes to ketamine and its analogs, illustrating the formation of a 2-functionalized cyclohexanone.

Materials:

-

2-Chlorobenzonitrile

-

Cyclopentyl magnesium bromide (in diethyl ether)

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

-

Bromine

-

Acetic acid

-

Methylamine (40% in water)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Grignard Reaction: To a solution of 2-chlorobenzonitrile in anhydrous diethyl ether, slowly add cyclopentyl magnesium bromide under an inert atmosphere. Stir the reaction mixture at room temperature for 2 hours.

-

Hydrolysis: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid. Continue stirring until the intermediate imine is fully hydrolyzed to the corresponding ketone.

-

Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2-chlorophenyl)cyclopentyl ketone. Purify the product by column chromatography.

-

Alpha-Bromination: Dissolve the purified ketone in glacial acetic acid. Add a solution of bromine in acetic acid dropwise while stirring.

-

Workup: After the reaction is complete, pour the mixture into ice water and extract with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Amination and Rearrangement: Concentrate the solution of the alpha-bromo ketone. Add an excess of aqueous methylamine and stir vigorously. The reaction will proceed through a nucleophilic substitution followed by a rearrangement to form the desired 2-(methylamino)-2-(2-chlorophenyl)cyclohexanone (ketamine).

-

Final Purification: Neutralize the reaction mixture and extract the product with dichloromethane. Purify the crude product by crystallization or column chromatography.

| Step | Reactants | Solvent | Key Parameters | Expected Outcome |

| 1 | 2-Chlorobenzonitrile, Cyclopentyl magnesium bromide | Anhydrous diethyl ether | Inert atmosphere, Room temperature | Formation of imine intermediate |

| 2-4 | Imine intermediate, HCl | Diethyl ether/Water | Acidic workup | 2-(2-Chlorophenyl)cyclopentyl ketone |

| 5-6 | Ketone, Bromine | Acetic acid | Dropwise addition | Alpha-bromo ketone |

| 7-8 | Alpha-bromo ketone, Methylamine | Dichloromethane/Water | Vigorous stirring | 2-(methylamino)-2-(2-chlorophenyl)cyclohexanone |

Application Note 2: this compound as a Versatile Intermediate for Bioactive Molecules

This compound is a valuable intermediate for introducing a variety of functional groups at the alpha-position of the cyclohexanone ring. The acetoxy group can act as a leaving group in nucleophilic substitution reactions or can be hydrolyzed to a hydroxyl group, which can then be further functionalized. This versatility makes it a key building block for the synthesis of diverse bioactive molecules, including potential anticonvulsant, antifungal, and anticancer agents.[2]

Signaling Pathway Implication: Potential Mechanism of Action for Cyclohexanone-Derived Anticonvulsants

While the exact mechanisms are diverse, some anticonvulsants derived from cyclohexanone scaffolds are hypothesized to interact with voltage-gated ion channels or modulate neurotransmitter systems. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by such compounds.

Caption: Hypothetical Anticonvulsant Action.

Experimental Protocol: General Synthesis of a 2-Substituted Cyclohexanone from this compound

This protocol outlines a general method for the nucleophilic substitution of the acetoxy group in this compound to introduce a new functional group, which could be a precursor to a bioactive molecule.

Materials:

-

This compound

-

Nucleophile (e.g., a thiol, amine, or enolate)

-

Aprotic solvent (e.g., Tetrahydrofuran, Acetonitrile)

-

Base (if required, e.g., Triethylamine, Sodium hydride)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in an appropriate aprotic solvent under an inert atmosphere.

-

Addition of Nucleophile: Add the chosen nucleophile to the solution. If the nucleophile requires activation, add a suitable base.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water or a saturated ammonium chloride solution.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the resulting 2-substituted cyclohexanone by column chromatography or distillation.

| Nucleophile Type | Example | Potential Product Scaffold | Potential Biological Activity |

| Thiol | Thiophenol | 2-(Phenylthio)cyclohexanone | Antifungal, Anticancer |

| Amine | Morpholine | 2-Morpholinocyclohexanone | CNS activity, Anticonvulsant |

| Enolate | Diethyl malonate | Diethyl 2-(2-oxocyclohexyl)malonate | Anti-inflammatory, Antiviral |

Summary

This compound and its derivatives are valuable and versatile intermediates in pharmaceutical synthesis. Their utility is demonstrated in the synthesis of complex molecules like ketamine and provides a platform for the development of a wide range of other bioactive compounds. The protocols and data presented here offer a foundation for researchers to explore the potential of this chemical scaffold in drug discovery and development.

References

Application Notes and Protocols for 2-Acetoxycyclohexanone

Introduction

2-Acetoxycyclohexanone is a functionalized cyclohexanone derivative with potential applications in organic synthesis and as a building block for more complex molecules. Its structure, featuring both a ketone and an acetate ester, allows for a variety of chemical transformations. These application notes provide an overview of the synthetic approaches to related compounds, which may be adapted for this compound, and explore potential, though currently undocumented, applications in research and development.

Synthesis of Related Compound: 2-Acetylcyclohexanone

Experimental Protocol: Synthesis of 2-Acetylcyclohexanone [1]

This protocol describes the synthesis of 2-acetylcyclohexanone from cyclohexanone and acetic anhydride, using pyrrolidine to form an enamine intermediate.

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

p-Toluenesulfonic acid

-

Toluene

-

Acetic anhydride

-

3 M HCl

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask (100 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Separating funnel (50 mL)

-

Erlenmeyer flask

-

Vacuum distillation apparatus

Procedure:

-

To a 100 mL round-bottom flask, add 40 mL of toluene, 5 mL of cyclohexanone, 4 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.

-

Assemble a Dean-Stark apparatus with a reflux condenser and heat the mixture to reflux for 1 hour.

-

Allow the mixture to cool to room temperature.

-

Modify the setup for azeotropic distillation and distill until the temperature reaches 108-110 °C to remove excess pyrrolidine and water.

-

Cool the flask to room temperature.

-

Add a solution of 4.5 mL of acetic anhydride in 10 mL of toluene to the flask and let the mixture stand at room temperature for at least 24 hours.

-

Slowly add 5 mL of water and heat the mixture at reflux for 30 minutes.

-

After cooling to room temperature, transfer the mixture to a 50 mL separating funnel with 10 mL of water and separate the two phases.

-

Wash the organic phase successively with 3 x 10 mL of 3 M HCl and 10 mL of water.

-

Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation.

Quantitative Data: The following table summarizes the reported yield for the synthesis of 2-acetylcyclohexanone.

| Product | Starting Materials | Catalyst | Solvent | Yield (%) |

| 2-Acetylcyclohexanone | Cyclohexanone, Acetic Anhydride | p-Toluenesulfonic acid | Toluene | 73.6 |

Logical Workflow for Synthesis of 2-Acetylcyclohexanone

The following diagram illustrates the key steps in the synthesis of 2-acetylcyclohexanone via an enamine intermediate.

References

Application Notes and Protocols: 2-Acetoxycyclohexanone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxycyclohexanone is a versatile bifunctional building block with significant potential in the synthesis of a variety of heterocyclic compounds. Its vicinal carbonyl and acetoxy groups offer two reactive centers for cyclization reactions with various binucleophiles, leading to the formation of diverse and complex molecular architectures. These heterocyclic scaffolds are of great interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides an overview of the potential applications of this compound in heterocyclic synthesis and outlines general experimental protocols.

Core Applications

The reactivity of this compound allows for the synthesis of several important classes of N-heterocycles. The general reaction scheme involves the initial reaction at the more electrophilic ketone carbonyl, followed by a cyclization step involving the displacement or participation of the acetoxy group.

Potential Heterocyclic Systems from this compound:

-

Benzodiazepines and Quinoxalines: Reaction with ortho-diaminobenzenes.

-

Pyrazoles and Pyrazolones: Reaction with hydrazines.

-

Pyrimidines and Dihydropyrimidines: Reaction with ureas and thioureas.

-

Oxazoles and Thiazoles: Reaction with suitable amino-thiol or amino-alcohol precursors.

Despite the synthetic potential, a comprehensive review of the scientific literature did not yield specific, detailed experimental protocols or quantitative data for the synthesis of heterocyclic compounds directly from this compound. The information presented below is therefore based on general principles of heterocyclic synthesis and reactions of analogous 1,2-dicarbonyl compounds. Researchers should consider these as starting points for methods development and optimization.

Experimental Protocols (General Procedures)

The following are generalized protocols that can be adapted for the synthesis of various heterocyclic systems from this compound. Optimization of reaction conditions (solvent, temperature, catalyst, and reaction time) will be crucial for achieving desired products and yields.

Protocol 1: Synthesis of Fused 1,4-Diazepines (e.g., Tetrahydrobenzodiazepines)

This protocol outlines the general procedure for the condensation of this compound with an ortho-phenylenediamine derivative.

Reaction Scheme:

Caption: General synthesis of tetrahydrobenzodiazepines.

Materials:

-

This compound

-

Substituted o-phenylenediamine

-

Glacial acetic acid (catalyst) or a suitable base (e.g., triethylamine)

-

Ethanol or Toluene (solvent)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).

-

Add the substituted o-phenylenediamine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Characterize the final product using appropriate analytical techniques (NMR, MS, IR).

Protocol 2: Synthesis of Fused Pyrazoles

This protocol describes a general method for the reaction of this compound with hydrazine derivatives.

Reaction Scheme:

Caption: General synthesis of fused pyrazoles.

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol (solvent)

-

Catalytic amount of a mineral acid (e.g., HCl)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add the hydrazine derivative (1 equivalent) to the solution.

-

Add a few drops of concentrated HCl as a catalyst.

-

Reflux the mixture for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-